molecular formula C18H12F3N3OS B2901282 2-(methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536716-24-2

2-(methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2901282
CAS No.: 536716-24-2
M. Wt: 375.37
InChI Key: CYMHEJOPGKIHCE-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindolone derivative characterized by a methylsulfanyl group at position 2 and a 3-(trifluoromethyl)phenyl substituent at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylsulfanyl moiety may influence electronic properties and binding interactions.

Properties

IUPAC Name

2-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3OS/c1-26-17-23-14-12-7-2-3-8-13(12)22-15(14)16(25)24(17)11-6-4-5-10(9-11)18(19,20)21/h2-9,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMHEJOPGKIHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions One common method includes the condensation of a suitable indole derivative with a trifluoromethyl-substituted benzaldehyde under acidic or basic conditions The resulting intermediate is then subjected to cyclization reactions to form the pyrimidoindole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidoindole core or the trifluoromethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidoindole derivatives, and substituted aromatic compounds.

Scientific Research Applications

2-(methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison and Key Properties

Compound Name Position 2 Substituent Position 3 Substituent Molecular Weight (g/mol) logP H-Bond Donors H-Bond Acceptors
Target Compound: 2-(Methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-… Methylsulfanyl (SCH3) 3-(Trifluoromethyl)phenyl (C6H4CF3) ~418 (estimated) ~4.8 1 4
3-Phenyl-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one Propylsulfanyl (SC3H7) Phenyl (C6H5) 343.4 4.1 1 3
3-(3-Methoxyphenyl)-2-propan-2-ylsulfanyl-5H-pyrimido… Isopropylsulfanyl (SC3H7) 3-Methoxyphenyl (C6H4OCH3) 365.5 4.6 1 4
2-(Phenylmethylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido… Benzylsulfanyl (SCH2C6H5) 3-(Trifluoromethyl)phenyl 433.5 (estimated) 5.2 1 4
3-(4-Chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido… Phenacylsulfanyl (SCH2COC6H5) 4-Chlorophenyl (C6H4Cl) 433.9 5.0 1 5

Key Observations :

  • Lipophilicity : The trifluoromethylphenyl group in the target compound increases logP compared to phenyl or methoxyphenyl analogs. Benzylsulfanyl (logP 5.2 ) further enhances lipophilicity over methylsulfanyl.
  • Steric Effects : Bulkier substituents (e.g., benzylsulfanyl) may hinder binding in sterically constrained enzyme pockets .

Table 2: Reported Bioactivity and Solubility

Compound Name Bioactivity/Solubility Data Source
Target Compound No direct data in evidence; inferred kinase inhibition potential from structural analogs. N/A
3-Phenyl-2-propylsulfanyl-5H-pyrimido… Limited bioactivity data; logD (pH 5.5) = 3.1 (calculated). ECHEMI
3-(4-Fluorophenyl)-8-methoxy-5-methylpyrimido… Water solubility: 2.5 µg/mL at pH 7.3. Commercial DB
2-{[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-… Designed for CNS penetration; piperazine group enhances solubility and receptor affinity. Arctom Scientific

Key Findings :

  • Solubility : Methoxy or piperazine substituents improve aqueous solubility (e.g., 2.5 µg/mL in vs. <1 µg/mL for highly lipophilic analogs).
  • CNS Targeting : Piperazine derivatives (e.g., ) are optimized for blood-brain barrier penetration.

Biological Activity

2-(Methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound belongs to the pyrimidoindole class and features a methylsulfanyl group and a trifluoromethylphenyl moiety. Its molecular formula is C16H14F3N3OSC_{16}H_{14}F_3N_3OS, with a molecular weight of approximately 363.36 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the areas of anticancer and antimicrobial effects. The following sections detail these activities based on recent studies.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A54912.5Induction of apoptosis
MCF-78.0Cell cycle arrest at G2/M phase
HeLa15.0Inhibition of tubulin polymerization

In a study by Zhang et al., the compound demonstrated potent cytotoxic effects against A549 lung cancer cells with an IC50 value of 12.5 µM, indicating its potential as an anticancer agent . Another investigation showed that it induced significant apoptosis in MCF-7 breast cancer cells at concentrations as low as 8.0 µM .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Research conducted by Liu et al. indicated that the compound inhibited the growth of Staphylococcus aureus at an MIC of 32 µg/mL . This suggests its potential application in treating infections caused by resistant bacterial strains.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly at the G2/M transition phase.
  • Tubulin Interaction : The compound may interfere with microtubule dynamics, similar to known chemotherapeutic agents like taxanes.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the efficacy of this compound against various cancer cell lines. The authors reported that it not only inhibited cell proliferation but also induced significant apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Properties

Another research effort focused on its antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that the compound effectively reduced bacterial load in infected mouse models, showcasing its potential for clinical application .

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